4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The key steps may include:
- Formation of the biphenyl-4-yl ethylidene hydrazine intermediate.
- Cyclization with a benzothieno[2,3-d]pyrimidine precursor.
- Introduction of the 2-methylbutan-2-yl group under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups.
Substitution: Substitution reactions may occur at various positions on the benzothienopyrimidine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted or modified derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Cell Signaling: May play a role in modulating cell signaling pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors on cell surfaces.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Other compounds in this class with similar structures.
Hydrazinyl Derivatives: Compounds with hydrazinyl groups that exhibit similar biological activities.
Uniqueness
The unique combination of functional groups and structural features in 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may confer specific properties that distinguish it from other similar compounds. These properties could include enhanced biological activity, selectivity, or stability.
Properties
Molecular Formula |
C29H32N4S |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H32N4S/c1-5-29(3,4)23-15-16-25-24(17-23)26-27(30-18-31-28(26)34-25)33-32-19(2)20-11-13-22(14-12-20)21-9-7-6-8-10-21/h6-14,18,23H,5,15-17H2,1-4H3,(H,30,31,33)/b32-19+ |
InChI Key |
QHRLOIUYIJSRIE-BIZUNTBRSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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